1-(2,4-Dichloro-phenyl)-5-methyl-1H-pyrazole-3-carboxylic acid ethyl ester

Regioselective synthesis Pyrazole carboxylate Ultrasound chemistry

Pyrazole carboxylate syntheses frequently generate 1,3- and 1,5-regioisomer mixtures (ratios as poor as 15:85), compromising downstream API impurity profiles and HPLC method validation. CAS 126067-40-1 resolves this challenge as the rigorously defined 1-aryl-3-carboxylate regioisomer carrying the 2,4-dichlorophenyl pharmacophore validated by CB1 SAR as optimal for receptor affinity. • Definitive 1,3-regioisomer structure-eliminates isomer ambiguity for HPLC/GC reference standard use in process chemistry QC. • Direct precursor to rimonabant carboxylic acid (CAS 126067-48-9); ethyl ester enables controlled hydrolysis timing without premature decarboxylation. • Substitution with regioisomeric or alternative aryl analogs (4-Cl, 2,6-Cl₂, unsubstituted) yields low-affinity CB1 ligands; this exact scaffold is non-interchangeable.

Molecular Formula C13H12Cl2N2O2
Molecular Weight 299.15 g/mol
CAS No. 126067-40-1
Cat. No. B143370
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2,4-Dichloro-phenyl)-5-methyl-1H-pyrazole-3-carboxylic acid ethyl ester
CAS126067-40-1
Molecular FormulaC13H12Cl2N2O2
Molecular Weight299.15 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=NN(C(=C1)C)C2=C(C=C(C=C2)Cl)Cl
InChIInChI=1S/C13H12Cl2N2O2/c1-3-19-13(18)11-6-8(2)17(16-11)12-5-4-9(14)7-10(12)15/h4-7H,3H2,1-2H3
InChIKeyIVEMKPKJNOWXSK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(2,4-Dichloro-phenyl)-5-methyl-1H-pyrazole-3-carboxylic acid ethyl ester: Regiochemically Defined Building Block


1-(2,4-Dichloro-phenyl)-5-methyl-1H-pyrazole-3-carboxylic acid ethyl ester (CAS 126067-40-1) is a 1-aryl-3-carboxylate pyrazole derivative carrying a 2,4-dichlorophenyl N1-substituent, a 5-methyl group, and an ethyl ester function. It belongs to the same structural class as the key intermediate used in the synthesis of CB1 receptor antagonists such as rimonabant (SR141716A) [1]. The compound is typically prepared by cyclocondensation of a suitable 1,3-dicarbonyl equivalent with 2,4-dichlorophenylhydrazine, a transformation for which ultrasound-assisted protocols have been developed to address the inherent regioselectivity challenges [2].

Regiochemically defined 1,3-carboxylate pyrazole scaffold for CB1 antagonist synthetic routes
2,4-Dichlorophenyl N1-substituent aligns with reported CB1 affinity profile
Ethyl ester handle supports direct hydrolysis and amidation workflows

Why This Pyrazole Ester Cannot Be Substituted


Simple in-class substitution of this building block with a regioisomer (1,5- vs. 1,3-carboxylate), a different ester (methyl vs. ethyl), or an alternative aryl substitution pattern (4-Cl, 2,6-Cl₂, or unsubstituted phenyl) introduces measurable risks in downstream outcomes. Regioisomeric pyrazole carboxylates exhibit divergent reactivity in amidation and hydrolysis steps, leading to different impurity profiles in final active pharmaceutical ingredients [1]. Furthermore, established CB1 structure–activity relationship (SAR) data show that the 2,4-dichlorophenyl motif provides optimal receptor affinity and subtype selectivity; elimination of either chlorine substituent or relocation to the 2,6-positions yields low-affinity analogues [2]. These factors make the specific combination of substituents in CAS 126067-40-1 non-interchangeable for programs requiring a defined 1-aryl-3-carboxylate scaffold.

Regioisomer
1,5-Carboxylate regioisomer may alter downstream reactivity and impurity profiles compared to the 1,3-isomer.
Ester variation
Methyl ester substitution can shift reaction conditions and by-product management, limiting direct method transfer.
Aryl pattern
Replacing the 2,4-dichlorophenyl group (e.g., 4-Cl or 2,6-Cl₂) may reduce CB1 affinity based on reported SAR.

Quantitative Differentiation Evidence


High Regioselectivity via Ultrasound-Assisted Synthesis

Under ultrasound irradiation (10–12 min, ethanol), a series of ethyl 1-(2,4-dichlorophenyl)-1H-pyrazole-3-carboxylates was obtained in 71–92% yield with high regioselectivity for the 1,3-isomer [1]. In contrast, conventional thermal cyclocondensation of ethyl 2,4-dioxopentanecarboxylate with methylhydrazine (a model alkyl system) gives an approximately 1:1 mixture of the 1,5- and 2,5-isomers, requiring tedious separation and reducing the effective yield of the desired isomer well below 50% [2]. The ultrasound protocol therefore provides a significant practical advantage for accessing the targeted 1,3-regioisomer in synthetically useful quantities.

Ultrasound regioselectivity
Reported
71–92% yield of 1,3-isomer under ultrasound vs ~50% effective yield via conventional thermal (1:1 mixture).
Ultrasound route supports higher effective yield of target regioisomer for synthesis planning.
Yields and isomer ratios are method-dependent; verify under target conditions.
Regioselective synthesis Pyrazole carboxylate Ultrasound chemistry

Optimal CB1 Affinity of 2,4-Dichlorophenyl Substituent

Comprehensive SAR analysis of pyrazole CB1 antagonists identifies the 2,4-dichlorophenyl group as the optimal N-1 substituent for achieving both high CB1 affinity and subtype selectivity over CB2 [1]. Elimination of the para-chloro or replacement of the ortho-chloro with fluoro or methoxy groups yields low-affinity analogues. Substituting the 2,4-dichlorophenyl with unsubstituted cycloalkyl groups decreases both CB1 and CB2 affinity. Although the present compound (126067-40-1) is the ethyl ester rather than the final carboxamide drug candidate, it serves as the direct precursor for introducing the optimal N-1 pharmacophore into advanced intermediates.

CB1 affinity SAR
Class-level inference
SAR review designates 2,4-dichlorophenyl as the preferred N-1 substituent for CB1 affinity and subtype selectivity.
SAR profile context; affinity data reported for final carboxamides, not the ester intermediate.
Verify with in-house CB1 binding data for intermediates if critical to programme.
Cannabinoid receptor Structure-activity relationship Pyrazole antagonist

Ethyl Ester Hydrolysis and Amidation Handle

The ethyl ester of 126067-40-1 offers a practical balance of stability and reactivity for conversion to the corresponding carboxylic acid (CAS 126067-48-9) or direct aminolysis to carboxamides. In the patented synthesis of rimonabant-class compounds, the ethyl ester is the documented intermediate that is hydrolyzed to the free acid, which is then coupled with 1-aminopiperidine to furnish the active CB1 antagonist [1]. The methyl ester analogue, while conceivably more reactive toward nucleophilic attack, is less frequently employed in large-scale routes due to the higher volatility and lower boiling point of the liberated methanol, which complicates solvent management. The free acid (CAS 126067-48-9) requires in situ activation (e.g., CDI or mixed anhydride formation) prior to amidation, adding a synthetic step and potential impurity burden.

Ester synthetic utility
Method context
Ethyl ester permits direct hydrolysis to acid and subsequent amidation; avoids free acid activation step required if acid is sourced directly.
Ethyl ester procurement may reduce synthetic step count relative to free acid starting material.
Process fit may vary with scale and coupling method; review patent routes.
Ester hydrolysis Amidation Building block reactivity

Highest-Value Application Scenarios


Key Intermediate for CB1 Antagonists

The compound serves as the direct precursor to the carboxylic acid (CAS 126067-48-9), which is the penultimate intermediate in the synthesis of rimonabant (SR141716A) and related diarylpyrazole CB1 antagonists. The 2,4-dichlorophenyl N-1 substituent is validated by SAR as optimal for CB1 affinity, and the ethyl ester enables a straightforward hydrolysis–amidation sequence that is well-documented in the patent literature [1] [2]. Procurement of the ethyl ester rather than the acid allows teams to control the timing of ester hydrolysis and avoid premature decarboxylation or handling issues associated with the free acid.

Regiochemical Reference Standard

Because pyrazole carboxylate syntheses frequently produce mixtures of 1,3- and 1,5-regioisomers (isomer ratios from 1:1 to as poor as 15:85 in unfavourable cases), a well-characterized, pure sample of the 1,3-isomer with CAS 126067-40-1 is essential as an HPLC or GC reference standard for method development and quality control [3]. The ultrasound-assisted synthesis provides access to this regioisomer in high purity, making it a reliable reference material for analytical laboratories supporting process chemistry.

SAR Scaffold for 3-Carboxylate Derivatives

Medicinal chemistry groups exploring pyrazole-based CB1 antagonists, FAAH inhibitors, or DHFR inhibitors can use 126067-40-1 as a common starting material for library synthesis. The ethyl ester can be selectively hydrolysed or directly converted to a diverse set of amides, hydrazides, and hydroxamates without disturbing the 2,4-dichlorophenyl pharmacophore [2]. This contrasts with the use of the free acid, which requires pre-activation and may limit the scope of coupling partners.

Application
Selection Property
Validation Focus
CB1 antagonist synthesis programs
Regiochemically defined 1,3-carboxylate ester
Hydrolysis–amidation sequence performance
Regiochemical reference standard
High regioisomeric purity (1,3-isomer)
HPLC/GC method development and batch control
3‑Carboxylate SAR scaffold library
Versatile ethyl ester handle
Direct aminolysis/hydrolysis scope with diverse coupling partners
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